molecular formula C27H24ClN3O2 B11051031 2-(chloromethyl)-5-[(4-methylphenyl)amino]-3-(2-methylpropyl)-3H-anthra[1,2-d]imidazole-6,11-dione

2-(chloromethyl)-5-[(4-methylphenyl)amino]-3-(2-methylpropyl)-3H-anthra[1,2-d]imidazole-6,11-dione

Cat. No.: B11051031
M. Wt: 457.9 g/mol
InChI Key: TWVLDBIZOTXEBY-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-[(4-methylphenyl)amino]-3-(2-methylpropyl)-3H-anthra[1,2-d]imidazole-6,11-dione: is a mouthful, but its structure reveals its significance. Let’s break it down:

    Chemical Formula: CHClNO

    IUPAC Name: 2-(2,6-diethyl-4-methylphenyl)malonamide

    Common Names: 6-Diethyl-4-methylphenyl malonic acid diamide, 2-(2,6-diethyl-4-methylphenyl)-propanediamide

This compound belongs to the anthraquinone family and contains an imidazole ring fused to an anthracene core. Its unique structure suggests diverse applications.

Preparation Methods

Synthetic Routes::

    Malonamide Derivatives Synthesis:

Industrial Production::
  • Industrial-scale synthesis typically involves multistep processes, optimization, and purification to achieve high yields.

Chemical Reactions Analysis

Reactions::

    Nucleophilic Substitution: The chloromethyl group can undergo substitution reactions (e.g., with amines) to introduce various substituents.

    Reduction: Reduction of the imidazole ring can yield different products.

    Oxidation: Oxidation of the methyl group may lead to new functionalities.

Common Reagents and Conditions::

    Chloromethylation: Chloromethyl ether or chloromethyl methyl ether.

    Cyclization: Ammonium acetate or other suitable cyclization agents.

Major Products::
  • The primary product is the titled compound, but variations arise from different substituents and reaction conditions.

Scientific Research Applications

    Medicine: Investigate its potential as an anticancer agent due to its anthraquinone core.

    Biology: Explore its interactions with cellular components and enzymes.

    Chemistry: Study its reactivity and design derivatives for specific purposes.

    Industry: Evaluate its use in dyes, pigments, or materials.

Mechanism of Action

    Targets: Likely molecular targets include DNA, enzymes, or receptors.

    Pathways: Investigate its impact on cell signaling, apoptosis, or oxidative stress.

Comparison with Similar Compounds

    Uniqueness: Its fused anthraquinone-imidazole structure sets it apart.

    Similar Compounds: Explore related anthraquinones, imidazoles, or malonamides.

Properties

Molecular Formula

C27H24ClN3O2

Molecular Weight

457.9 g/mol

IUPAC Name

2-(chloromethyl)-5-(4-methylanilino)-3-(2-methylpropyl)naphtho[3,2-e]benzimidazole-6,11-dione

InChI

InChI=1S/C27H24ClN3O2/c1-15(2)14-31-21-12-20(29-17-10-8-16(3)9-11-17)23-24(25(21)30-22(31)13-28)27(33)19-7-5-4-6-18(19)26(23)32/h4-12,15,29H,13-14H2,1-3H3

InChI Key

TWVLDBIZOTXEBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC3=C(C4=C2C(=O)C5=CC=CC=C5C4=O)N=C(N3CC(C)C)CCl

Origin of Product

United States

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